

Application Notes and Protocols for CM4620 In Vivo Efficacy Studies

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Compound of Interest

Compound Name: MRS4620

Cat. No.: B12419253

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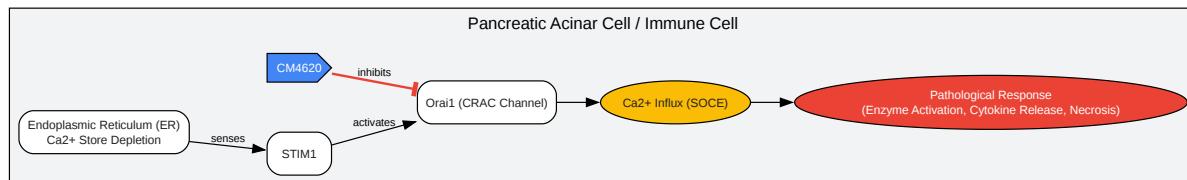
Abstract

CM4620 is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, primarily targeting the Orai1 subunit.^{[1][2][3][4]} Its mechanism of action involves the blockade of store-operated calcium entry (SOCE), a critical process in cellular calcium signaling.^{[1][4]} Dysregulation of SOCE is implicated in the pathophysiology of various inflammatory diseases, including acute pancreatitis.^{[5][6]} Preclinical in vivo studies have demonstrated the efficacy of CM4620 in mitigating the severity of acute pancreatitis in rodent models by reducing pancreatic necrosis, inflammation, and systemic inflammatory responses.^{[5][7][8]} This document provides a detailed overview of the in vivo efficacy data for CM4620 and comprehensive protocols for its experimental application.

Mechanism of Action

CM4620 functions by inhibiting the Orai1 protein, which forms the pore of the CRAC channel.^[4] In inflammatory conditions such as acute pancreatitis, excessive calcium influx into pancreatic acinar cells through CRAC channels leads to premature activation of digestive enzymes, cellular injury, and necrosis.^{[5][6]} By blocking this influx, CM4620 prevents the downstream pathological events.^{[4][8]} Furthermore, CM4620 has been shown to inhibit the release of pro-inflammatory cytokines from immune cells, such as T cells, and reduce neutrophil activation, contributing to its overall anti-inflammatory effect.^{[4][5]}

Below is a diagram illustrating the proposed signaling pathway of CM4620.



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Caption: Mechanism of Action of CM4620.

In Vivo Efficacy Data

In vivo studies in rodent models of acute pancreatitis have demonstrated the therapeutic potential of CM4620.

Table 1: Efficacy of CM4620 in a Cerulein-Induced Mouse Model of Acute Pancreatitis[9]

Parameter	Control (Saline)	Cerulein + Vehicle	Cerulein + CM4620 (20 mg/kg)
Serum Amylase (U/L)	~1,000	~12,000	~6,000
Serum Lipase (U/L)	~500	~8,000	~3,500
Pancreatic Trypsin Activity (relative units)	~2	~18	~8

Table 2: Efficacy of CM4620 in a Cerulein-Induced Rat Model of Acute Pancreatitis (IV Infusion)[8]

Parameter	Control	Cerulein	Cerulein + CM4620 (5 mg/kg)	Cerulein + CM4620 (10 mg/kg)	Cerulein + CM4620 (20 mg/kg)
Pancreatic Edema Score	0	3.0	1.5	1.2	1.0
Acinar Cell Vacuolization Score	0	3.0	1.8	1.5	1.2
Inflammatory Cell Infiltration Score	0	3.0	1.5	1.2	1.0
Acinar Necrosis Score	0	2.8	1.2	1.0	0.8

Table 3: Efficacy of Low-Dose CM4620 in an Alcohol-Induced Mouse Model of Acute Pancreatitis[7]

Parameter	Control	FAEE-AP + Vehicle	FAEE-AP + CM4620 (0.1 mg/kg)	FAEE-AP + CM4620 (0.1 mg/kg) + Galactose (100 mM)
Total Histological Score	0	~3.5	~1.5	~1.0
Edema Score	0	~1.5	~0.5	~0.2
Necrosis Score	0	~1.0	~0.5	~0.2
Inflammation Score	0	~1.0	~0.5	~0.1

Experimental Protocols

Protocol 1: Cerulein-Induced Acute Pancreatitis in Mice

This protocol is adapted from studies demonstrating the efficacy of CM4620 in a widely used model of acute pancreatitis.[\[9\]](#)

Materials:

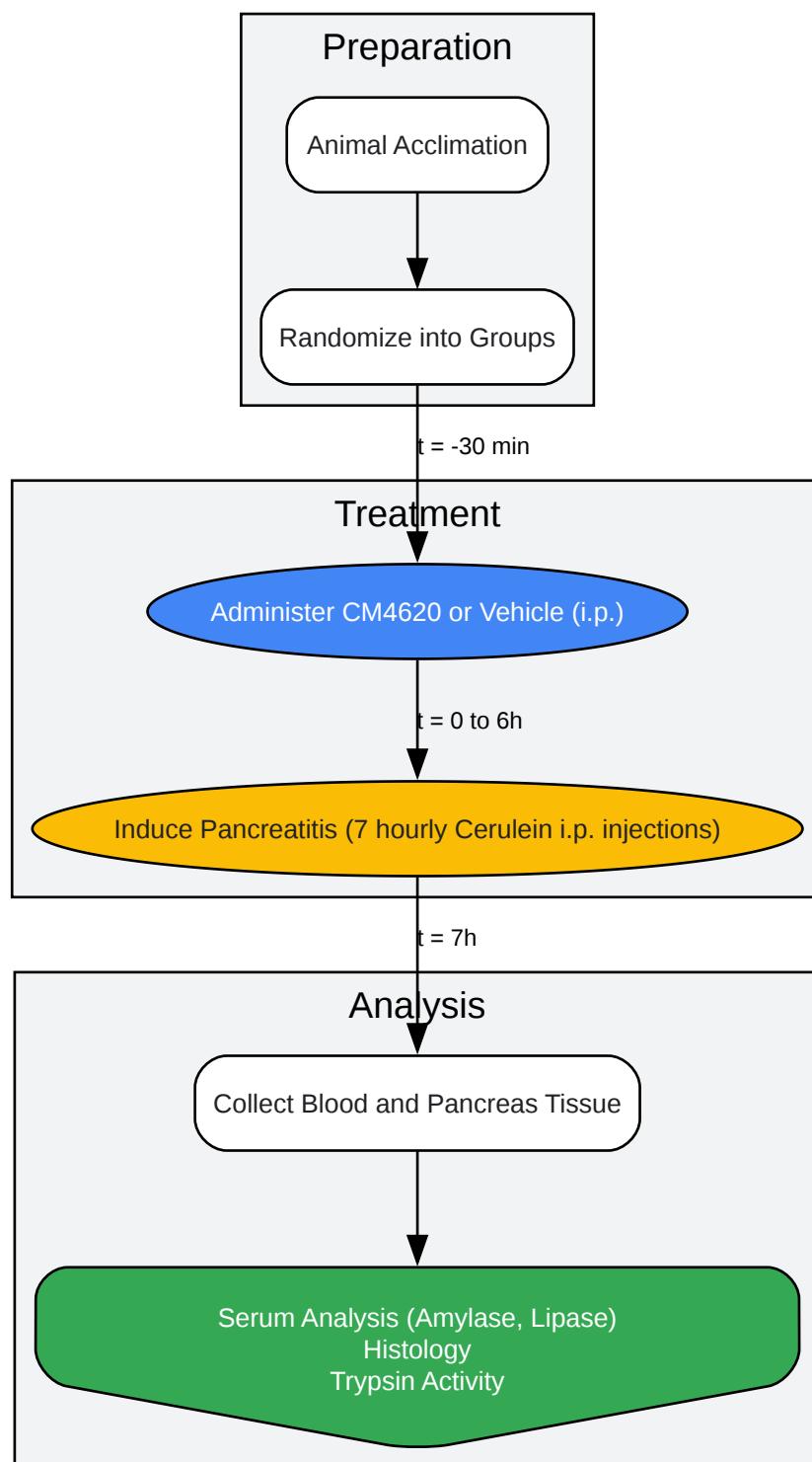
- Male C57BL/6 mice (8-10 weeks old)
- Cerulein (or caerulein)
- CM4620
- Sterile saline
- Vehicle for CM4620
- Anesthesia (e.g., isoflurane)
- Blood collection supplies
- Pancreas tissue collection supplies (forceps, scissors, tubes for snap-freezing and formalin fixation)

Procedure:

- Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
- Grouping: Randomly assign mice to the following groups:
 - Control (saline injections)
 - Cerulein + Vehicle
 - Cerulein + CM4620

- CM4620 Administration: Administer CM4620 (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the first cerulein injection. A second dose can be administered at a later time point (e.g., before the 4th cerulein injection).
- Induction of Pancreatitis: Induce acute pancreatitis by administering seven hourly i.p. injections of cerulein (50 µg/kg). The control group receives saline injections.
- Sample Collection: One hour after the final cerulein injection, anesthetize the mice.
 - Collect blood via cardiac puncture for serum analysis (amylase, lipase).
 - Perfuse the animals with saline.
 - Excise the pancreas. A portion can be snap-frozen in liquid nitrogen for biochemical assays (e.g., trypsin activity) and another portion fixed in 10% neutral buffered formalin for histology.
- Endpoint Analysis:
 - Measure serum amylase and lipase levels.
 - Homogenize pancreatic tissue to measure intrapancreatic trypsin activity.
 - Process fixed pancreatic tissue for hematoxylin and eosin (H&E) staining to assess edema, inflammatory cell infiltration, and acinar cell necrosis.

Below is a diagram illustrating the experimental workflow.

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